molecular formula C9H8BrNO4 B1446196 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole CAS No. 1551078-87-5

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B1446196
CAS No.: 1551078-87-5
M. Wt: 274.07 g/mol
InChI Key: JSESGFWDNDACQB-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a nitro-substituted benzodioxole derivative featuring a bromoethyl group at the 5-position and a nitro group at the 6-position. The benzodioxole scaffold (1,3-benzodioxole) is a bicyclic structure with two oxygen atoms forming a dioxole ring fused to a benzene ring.

Properties

IUPAC Name

5-(1-bromoethyl)-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSESGFWDNDACQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551078-87-5
Record name 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane
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Preparation Methods

Preparation of Key Intermediates: Halomethyl Benzo[d]dioxole Derivatives

A crucial intermediate is 5-bromo-6-(chloromethyl)benzo[d]dioxole, which serves as a precursor for further substitution to the bromoethyl derivative.

  • Synthesis of 5-bromo-6-(chloromethyl)benzo[d]dioxole:
    • Starting from 5-(chloromethyl)benzo[d]dioxole, bromination is performed using N-bromosuccinimide (NBS) in acetonitrile under an inert atmosphere at room temperature for approximately 13 hours.
    • The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is purified by column chromatography.
    • Yield: approximately 99%.
Step Reagents/Conditions Outcome
1 5-(chloromethyl)benzo[d]dioxole Starting material
2 N-Bromosuccinimide, acetonitrile, rt, 13 h 5-bromo-6-(chloromethyl)benzo[d]dioxole (99% yield)

Conversion to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole

While direct literature on the exact conversion to the bromoethyl derivative is limited, the general approach involves:

  • Nucleophilic substitution or halogenation reactions on the halomethyl intermediate to introduce the bromoethyl group.
  • The nitro group is introduced either before or after this step, depending on the synthetic route, by nitration under controlled conditions to avoid side reactions.

The bromoethyl group can be installed via bromination of the corresponding ethyl side chain or by substitution of a suitable leaving group (e.g., hydroxyl or chloromethyl) with bromide.

Alternative Synthetic Routes and Related Compounds

  • Nucleophilic substitution reactions: For related benzo[d]dioxole derivatives, nucleophilic substitution of halomethyl groups with azide or other nucleophiles has been demonstrated, providing insight into possible pathways for functional group transformations.
  • Pd-catalyzed arylation and asymmetric hydrogenation: Advanced synthetic strategies have been used for related benzo[d]dioxole compounds in medicinal chemistry, indicating that catalytic methods can be employed for constructing complex frameworks related to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.

Research Findings and Analytical Data

  • The compound has been characterized by standard spectroscopic techniques (NMR, HRMS) confirming the structure and purity.
  • The bromoethyl substituent is reactive and can undergo nucleophilic substitution, making the compound a valuable intermediate in organic synthesis and medicinal chemistry.
  • The nitro group contributes potential biological activity, which motivates the development of efficient synthetic methods.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Bromination of 5-(chloromethyl)benzo[d]dioxole N-Bromosuccinimide, acetonitrile, rt, 13 h 99 High regioselectivity, inert atmosphere
Nitration to introduce nitro group Controlled nitration conditions (acidic) Variable Requires careful control to avoid ring damage
Introduction of 1-bromoethyl group Halogenation or substitution on ethyl precursors Not explicitly reported Typically involves nucleophilic substitution or bromination

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) under basic conditions. For example:
Reaction with Hydroxide Ions :
5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxole+OH5 1 Hydroxyethyl 6 nitrobenzo d 1 3 dioxole+Br\text{5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxole}+\text{OH}^-\rightarrow \text{5 1 Hydroxyethyl 6 nitrobenzo d 1 3 dioxole}+\text{Br}^-
This reaction proceeds via a bimolecular mechanism, yielding the corresponding alcohol .

Key Observations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved stabilization of the transition state.

  • Steric Hindrance : The secondary bromide in the bromoethyl group slows the reaction compared to primary bromides .

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), β-elimination competes with substitution:
5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxoleBase6 Nitrobenzo d 1 3 dioxole 5 ethene+HBr\text{5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxole}\xrightarrow{\text{Base}}\text{6 Nitrobenzo d 1 3 dioxole 5 ethene}+\text{HBr}
The nitro group at position 6 stabilizes the resulting alkene through conjugation.

Radical-Mediated Reactions

The bromoethyl group participates in radical chain reactions. For example, in the presence of initiators like AIBN:
Mechanism :

  • Initiation: AIBN generates isobutyronitrile radicals.

  • Propagation:

    • Halogen abstraction from the bromoethyl group forms an alkyl radical.

    • Radical recombination or chain transfer occurs .

Experimental Evidence:

  • Radical intermediates were detected via ESR spectroscopy in analogous bromodecarboxylation reactions .

  • Quantum yields >1 confirm chain mechanisms .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C):
 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2
This transformation retains the bromoethyl group, enabling further derivatization .

Bromine Displacement in Coupling Reactions

The bromoethyl group facilitates cross-coupling reactions:
Example : Suzuki-Miyaura coupling with arylboronic acids:
5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxole+Ar B OH 2Pd PPh3 45 1 Arylethyl 6 nitrobenzo d 1 3 dioxole\text{5 1 Bromoethyl 6 nitrobenzo d 1 3 dioxole}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 1 Arylethyl 6 nitrobenzo d 1 3 dioxole}
Yields depend on steric and electronic effects of the boronic acid.

Comparative Reactivity

Reaction TypeConditionsPrimary ProductYield (%)Key Factor Influencing Reactivity
S<sub>N</sub>2KOH/H<sub>2</sub>O, 80°C5-(1-Hydroxyethyl) derivative65–75Solvent polarity, steric hindrance
β-Eliminationt-BuOK, DMSO, 120°C6-Nitrobenzo[d] dioxole-5-ethene40–50Base strength, temperature
Radical brominationAIBN, BrCCl<sub>3</sub>, 70°CBrominated side products30–40Radical initiator concentration
Nitro reductionH<sub>2</sub>/Pd-C, EtOH5-(1-Bromoethyl)-6-aminobenzo[d] dioxole85–90Catalyst activity, reaction time

Mechanistic Insights from Analogous Systems

  • Radical Pathways : Hypohalites (e.g., Br<sub>2</sub>O) accelerate bromodecarboxylation via radical intermediates, as observed in related benzodioxole derivatives .

  • Steric Effects : The secondary bromide in 5-(1-bromoethyl) slows substitution compared to primary bromides like 5-bromomethyl analogs .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, the nitro group decomposes, releasing NO<sub>x</sub> gases .

  • Photolytic Degradation : UV exposure induces homolytic cleavage of the C-Br bond, forming radicals that dimerize or react with solvents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cells. However, preliminary findings show that the anticancer activity of these compounds is weak, with IC50 values ranging from 3.94 to 9.12 mM, indicating limited efficacy in this application.

Pharmacological Potential
The structural characteristics of this compound suggest potential interactions with biological targets. The nitro group is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in medicinal chemistry.

Material Science

Metal-Organic Frameworks (MOFs)
In material science, this compound can be utilized in the synthesis of dioxole functionalized metal-organic frameworks (MOFs). These frameworks are created through the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and zinc under solvothermal conditions. The resulting MOF materials exhibit unique physical properties that can be tailored for specific applications such as gas storage or catalysis.

Polymer Science

Synthesis of Copolymers
In polymer science, benzo[d][1,3]dioxole compounds are employed in the synthesis of copolymers. These copolymers demonstrate high optical transparency in telecom wavelength ranges (0.85 μm to 1.5 μm) and possess low refractive indices (n = 1.293–1.314), making them suitable for applications in optical devices and telecommunications.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
6-Nitrobenzo[d][1,3]dioxoleLacks bromoethyl groupAntimicrobial properties
5-Bromomethyl-1,3-benzodioxoleContains bromomethyl instead of bromoethylUsed in synthetic applications
6-BromopiperonalDifferent ring structure but similar halogenFragrance and flavoring agent

The presence of both a bromoethyl group and a nitro substituent in this compound distinguishes it from these compounds, suggesting unique reactivity and potential applications.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole depends on its application. In medicinal chemistry, the compound may act by:

    Enzyme Inhibition: The nitro group can interact with the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Radical Formation: The bromoethyl group can generate radicals under certain conditions, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Core

5-Bromo-6-nitrobenzo[d][1,3]dioxole
  • Molecular Weight : 246.01 g/mol .
  • Reactivity : Bromine at the 5-position facilitates nucleophilic aromatic substitution (SNAr), but the absence of an ethyl chain limits alkylation pathways.
  • Synthesis : Typically prepared via nitration and bromination of benzo[d][1,3]dioxole derivatives .
5-(Bromomethyl)-6-nitrobenzo[d][1,3]dioxole (ab-9)
  • Structure : Bromomethyl (CH2Br) at 5-position, nitro at 6-position.
  • Molecular Weight : 258.95 g/mol.
  • Physical Properties : Brown solid, mp <40°C; IR bands at 3474 cm⁻¹ (O-H stretch), 1618 cm⁻¹ (C=C aromatic) .
  • Reactivity : Bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to generate functionalized intermediates.
  • Synthesis : Column chromatography (Rf = 0.2 in 20% ethyl acetate/hexane) yields 59% .
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole
  • Structure : Chloromethyl (CH2Cl) at 5-position.
  • Reactivity: Used in TDAE (tetrakis(dimethylamino)ethylene) methodology to generate nitrobenzyl anions for coupling with carbonyl compounds .
  • Synthesis: Prepared from (6-nitrobenzo[1,3]dioxol-5-yl)methanol via treatment with thionyl chloride (95% yield) .

Functional Group Comparisons

Bromoethyl vs. Bromomethyl
  • Lipophilicity : Increased chain length enhances lipophilicity, which may improve membrane permeability in bioactive analogs.
Nitro Group Positioning
  • 6-Nitro Substitution : Common in benzodioxole derivatives (e.g., ). The nitro group at the 6-position deactivates the ring, directing electrophilic substitution to the 5-position.
TDAE-Mediated Reactions
  • Mechanism : TDAE generates nitrobenzyl anions from halogenated precursors (e.g., 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole), enabling reactions with aldehydes or esters .
  • Applicability : 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole could undergo similar anion formation, but steric effects may reduce reaction efficiency compared to chloromethyl analogs.
Column Chromatography
  • Purification : Bromoethyl derivatives may exhibit lower Rf values than bromomethyl analogs due to increased hydrophobicity.

Spectral Data Comparison

Compound ^1H NMR (CDCl3) Key Peaks ^13C NMR (CDCl3) Key Peaks
5-(Bromomethyl)-6-nitrobenzodioxole δ 4.79 (s, 2H, CH2Br) δ 29.7 (CH2Br)
5-Bromo-6-nitrobenzodioxole δ 6.14 (s, 2H, OCH2O) δ 103.3 (OCH2O)
5-Chloromethyl-6-nitrobenzodioxole δ 4.53 (s, 2H, CH2Cl) δ 45.1 (CH2Cl)

Biological Activity

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a bromoethyl group and a nitro substituent on a benzo[d][1,3]dioxole framework. With a molecular formula of C9H8BrN1O4\text{C}_9\text{H}_8\text{Br}\text{N}_1\text{O}_4 and a molecular weight of 274.07 g/mol, this compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications and biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound have been evaluated for their cytotoxic activity against various cancer cell lines. A study involving several benzodioxole derivatives found that while some exhibited weak anticancer activity (IC50 values ranging from 3.94 to 9.12 mM), the specific activity of this compound remains largely unexplored. This suggests that while the compound may possess some level of biological activity, further investigation is necessary to determine its efficacy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesNotable Activities
6-Nitrobenzo[d][1,3]dioxoleLacks bromoethyl groupAntimicrobial properties
5-Bromomethyl-1,3-benzodioxoleContains bromomethyl instead of bromoethylUsed in synthetic applications
6-BromopiperonalDifferent ring structure but similar halogenFragrance and flavoring agent

The presence of both a bromoethyl group and a nitro substituent in this compound distinguishes it from these compounds, suggesting unique reactivity and potential applications.

Cytotoxicity Studies

In a study evaluating various benzodioxole derivatives for their anticancer properties, compounds were tested against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. The results indicated that many derivatives exhibited negligible anticancer activity. Although specific data for this compound was not provided, its structural characteristics suggest potential interactions with biological targets.

Interaction Studies

Initial research suggests that interaction studies involving this compound are essential for understanding its biological mechanisms. Techniques such as molecular docking or in vitro assays could elucidate its mode of action and therapeutic potential. The compound's functional groups indicate possible interactions with enzymes or receptors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

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